molecular formula C7H17NO2 B1618374 2,2'-Dimethoxy-N-methyldiethylamine CAS No. 92260-33-8

2,2'-Dimethoxy-N-methyldiethylamine

Cat. No.: B1618374
CAS No.: 92260-33-8
M. Wt: 147.22 g/mol
InChI Key: WOMNOVKEEOBOTB-UHFFFAOYSA-N
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Description

2,2'-Dimethoxy-N-methyldiethylamine is a chemical compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol . It is a colorless to pale yellow liquid that is completely miscible in water and has a fishy odor[2][1]. This compound is used in various industrial and research applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-Methyl-bis(2-methoxyethyl)amine” depends on its application. For instance, in the substitution reaction with phosphoimidazolide-activated derivatives of nucleosides, it can be used to synthesize amides by reacting with carboxylic acids .

Safety and Hazards

“N-Methyl-bis(2-methoxyethyl)amine” is classified as a flammable liquid and vapor. It is harmful in contact with skin and causes severe skin burns and eye damage . It is advised to keep away from heat/sparks/open flames/hot surfaces and to use personal protective equipment as required .

Preparation Methods

2,2'-Dimethoxy-N-methyldiethylamine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methoxyethylamine with methyl iodide in the presence of a base . The reaction typically occurs at room temperature or with slight heating under acidic or neutral conditions . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring high yield and purity of the final product.

Comparison with Similar Compounds

2,2'-Dimethoxy-N-methyldiethylamine can be compared with similar compounds such as:

The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its diverse applications in various fields.

[2][1]: ChemBK : ChemBK : MilliporeSigma : RSC Publishing : ChemBK

Properties

IUPAC Name

2-methoxy-N-(2-methoxyethyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-8(4-6-9-2)5-7-10-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMNOVKEEOBOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340885
Record name N-METHYL-BIS(2-METHOXYETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92260-33-8
Record name 2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92260-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-METHYL-BIS(2-METHOXYETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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